synthesis and properties of 6-Chloro-2-(chloromethyl)quinazoline
synthesis and properties of 6-Chloro-2-(chloromethyl)quinazoline
An In-depth Technical Guide to 6-Chloro-2-(chloromethyl)quinazoline: Synthesis, Properties, and Applications
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, leading to their development as approved therapeutics for conditions ranging from cancer to hypertension.[2][4] Within this important class of heterocycles, 6-Chloro-2-(chloromethyl)quinazoline stands out as a pivotal building block. The strategic placement of a chloro substituent on the benzene ring and a reactive chloromethyl group on the pyrimidine ring makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[5]
This guide provides an in-depth exploration of 6-Chloro-2-(chloromethyl)quinazoline, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its primary synthetic pathways, elucidate its key physicochemical properties, discuss its reactivity, and survey its applications as a precursor to novel therapeutic agents. The causality behind experimental choices and safety protocols are emphasized to ensure both scientific integrity and practical utility.
PART 1: Synthesis and Mechanistic Insights
The synthesis of 6-Chloro-2-(chloromethyl)quinazoline is a multi-step process that demands careful control of reaction conditions. The most common and practical approach begins with the synthesis of the key precursor, 2-amino-5-chlorobenzonitrile, which is not always commercially available.[6][7]
Preparative Route: From Anthranilic Acid to a Key Precursor
The synthesis of the crucial intermediate, 2-amino-5-chlorobenzonitrile, is typically achieved from 5-chloroanthranilic acid. This pathway involves a sequence of classical organic transformations, each selected for its reliability and efficiency.
Diagram: Synthesis of 2-amino-5-chlorobenzonitrile
Caption: Multi-step synthesis of the key intermediate 2-amino-5-chlorobenzonitrile.
Experimental Protocol: Synthesis of 2-amino-5-chlorobenzonitrile
-
Chlorination of Anthranilic Acid (if starting from Anthranilic Acid): While starting from 5-chloroanthranilic acid is more direct, its synthesis involves the ring chlorination of anthranilic acid using an agent like sulfuryl chloride (SO₂Cl₂).[6] This electrophilic aromatic substitution is directed by the activating amino group.
-
Formation of the Acid Chloride: 5-chloroanthranilic acid is converted to 2-amino-5-chlorobenzoyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this step. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
-
Amidation: The resulting acid chloride is carefully added to a cold, concentrated solution of ammonium hydroxide.[6] The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form 2-amino-5-chlorobenzamide. Maintaining a low temperature is critical to minimize side reactions.
-
Dehydration to the Nitrile: The final step is the dehydration of the primary amide to the nitrile. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent often used for this transformation, which proceeds by forming a phosphate ester intermediate that then eliminates to give the nitrile.[6][8]
Core Synthesis: Cyclization to form 6-Chloro-2-(chloromethyl)quinazoline
With 2-amino-5-chlorobenzonitrile in hand, the quinazoline ring is constructed. This key step involves a cyclization reaction with a reagent that provides the C2 carbon and the attached chloromethyl group.
Diagram: Formation of the Quinazoline Ring
Caption: Key cyclization and subsequent transformation to yield the target compound.
Experimental Protocol: Synthesis of 6-Chloro-2-(chloromethyl)quinazoline
-
Condensation and Cyclization: 2-amino-5-chlorobenzonitrile is reacted with chloroacetonitrile. This reaction is typically catalyzed by a Lewis acid or by bubbling dry hydrogen chloride gas through the reaction mixture. The acid protonates the nitrile of the chloroacetonitrile, making it more electrophilic for attack by the amino group of the benzonitrile. This is followed by an intramolecular cyclization to form an aminoquinazoline intermediate, such as 6-chloro-2-(chloromethyl)-4-aminoquinazoline.
-
Deamination: The resulting 4-amino group is then removed. A standard method for this is a diazotization reaction using sodium nitrite (NaNO₂) in an acidic medium, followed by reduction of the diazonium salt, which effectively replaces the amino group with a hydrogen atom.
-
Alternative Pathway via Quinazolinone: An alternative strategy involves the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride to form an amide, which then cyclizes to 6-chloro-2-(chloromethyl)-4(3H)-quinazolinone.[9][10] The 4-oxo group can then be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent reduction or nucleophilic displacement of the 4-chloro substituent would be required to arrive at the target structure, making this route more circuitous for the unsubstituted product.
Purification and Characterization: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. Characterization is confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the quinazoline ring and a key singlet for the -CH₂Cl protons.[11]
-
¹³C NMR: Will display resonances for the aromatic carbons and the aliphatic carbon of the chloromethyl group.[11]
-
Mass Spectrometry: Will confirm the molecular weight and show a characteristic isotopic pattern due to the two chlorine atoms.
-
IR Spectroscopy: Will show C=C and C=N stretching vibrations from the heterocyclic core and C-Cl stretching.[11]
PART 2: Physicochemical Properties and Reactivity Profile
Understanding the properties of 6-Chloro-2-(chloromethyl)quinazoline is essential for its effective use in synthesis.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | - |
| Molecular Weight | 213.07 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| CAS Number | 1935563-21-5 | |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); limited solubility in alcohols and water. | General Chemical Principles |
Reactivity: The Chloromethyl Handle
The synthetic utility of 6-Chloro-2-(chloromethyl)quinazoline is dominated by the reactivity of the chloromethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent for a wide variety of nucleophiles.
Diagram: Reactivity of the Chloromethyl Group
Caption: Nucleophilic substitution reactions at the chloromethyl position.
This reactivity allows for the facile introduction of the 6-chloroquinazoline moiety onto other molecules. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile (such as an amine, alcohol, or thiol) attacks the methylene carbon, displacing the chloride ion. This is the foundational reaction for using this compound as a building block to create libraries of derivatives for screening.[5]
PART 3: Applications in Drug Development
The quinazoline core is a cornerstone of many anticancer agents, and 6-Chloro-2-(chloromethyl)quinazoline serves as a key starting material in this field.[12][13] Its derivatives have been investigated for a multitude of therapeutic applications.
-
Antitumor Agents: The ability to easily append various side chains via the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR). Many novel quinazoline derivatives synthesized from this intermediate have shown promising in vitro activity against various human cancer cell lines, often by inducing apoptosis.[12][13]
-
Kinase Inhibitors: The quinazoline scaffold is famously found in several FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).[2] 6-Chloro-2-(chloromethyl)quinazoline provides a convenient entry point for synthesizing novel analogues aimed at overcoming drug resistance or targeting different kinases.
-
CNS Modulators and Other Bioactive Molecules: Beyond oncology, quinazoline derivatives have been explored for their effects on the central nervous system and as antimicrobial and anti-inflammatory agents.[4][5] The versatility of this intermediate supports the development of compounds across diverse therapeutic areas.
It is important to distinguish this compound from the structurally related 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide . The latter is a well-documented intermediate in the synthesis of 1,4-benzodiazepines like chlordiazepoxide and diazepam.[14][15][16][17] While both are valuable, their synthetic applications lead to distinct classes of therapeutic agents.
PART 4: Safety and Handling
As with any reactive chemical intermediate, proper handling of 6-Chloro-2-(chloromethyl)quinazoline is paramount to ensure laboratory safety.
-
Hazard Identification: The compound should be treated as harmful if swallowed, inhaled, or absorbed through the skin. It is a potential skin, eye, and respiratory tract irritant.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[18] Mandatory PPE includes:
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[19][20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[20]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[20]
-
In all cases of exposure, seek immediate medical attention.
References
- US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. National Center for Biotechnology Information. [Link]
-
Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]
-
(PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
-
REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE. PubMed. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]
- GB1471808A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquina zoline-3-oxide and intermediates therefor.
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
Synthesis of 6-chloro quinazoline-2-thiol. ResearchGate. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
-
6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. precisionFDA. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
2-(Chloromethyl)quinazoline. MySkinRecipes. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide. Pharmaffiliates. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Semantic Scholar. [Link]
-
(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]
-
2-Amino-5-chlorobenzonitrile. PubChem. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)quinazoline [myskinrecipes.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Amino-5-chlorobenzonitrile | 5922-60-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 12. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]
- 17. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. echemi.com [echemi.com]
- 20. tcichemicals.com [tcichemicals.com]
